Ugaxanthone

Description

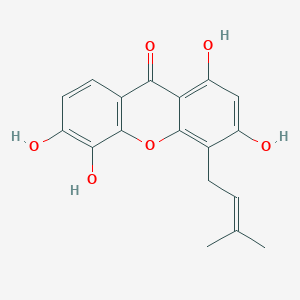

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFNBISWJNCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318119 | |

| Record name | Ugaxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-11-8 | |

| Record name | Ugaxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ugaxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ugaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone structure

An In-Depth Technical Guide on Prenylated Tetrahydroxyxanthones with a Focus on the Putative Structure of 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone

Disclaimer: Extensive literature searches did not yield specific experimental data for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone. The following guide provides information on the putative structure of this molecule based on standard chemical nomenclature and presents a comprehensive overview of closely related prenylated tetrahydroxyxanthones, for which experimental data is available. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with this class of compounds.

Chemical Structure and Physicochemical Properties

The core of the requested molecule is a xanthone scaffold, which is a dibenzo-γ-pyrone. The specific derivative, 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, is characterized by four hydroxyl (-OH) groups at positions 1, 3, 5, and 6, and a 3,3-dimethylallyl (also known as a prenyl) group at position 4.

Putative Structure:

-

IUPAC Name: 4-(3,3-dimethylbut-1-en-1-yl)-1,3,5,6-tetrahydroxy-9H-xanthen-9-one

-

Molecular Formula: C₁₈H₁₆O₆

-

Molecular Weight: 328.32 g/mol

While no specific data exists for the 4-prenyl isomer, data for other isomers, such as 1,3,5,6-Tetrahydroxy-8-prenyl xanthone, is available in public databases like PubChem[1].

Table 1: Physicochemical Properties of 1,3,5,6-Tetrahydroxy-8-prenyl xanthone (CID 129738050)[1]

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.3 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Exact Mass | 328.09468823 Da |

| Monoisotopic Mass | 328.09468823 Da |

| Topological Polar Surface Area | 107 Ų |

| Heavy Atom Count | 24 |

| Complexity | 514 |

Spectroscopic Data

No specific spectroscopic data was found for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone. However, the following table presents typical ¹H-NMR spectral data for a related prenylated xanthone, which can serve as a reference.

Table 2: Representative ¹H-NMR Spectral Data for a Prenylated Xanthone Derivative (Data is illustrative and based on common shifts for this class of compounds)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.60-1.80 | s | 6H | Methyl protons of the prenyl group |

| 3.20-3.40 | d | 2H | Methylene protons of the prenyl group |

| 5.10-5.30 | t | 1H | Vinylic proton of the prenyl group |

| 6.20-6.80 | m | Aromatic protons on the xanthone core | |

| 13.0-13.5 | s | 1H | Chelated hydroxyl proton (e.g., at C1) |

Experimental Protocols

Synthesis of Prenylated Xanthones

A general method for the C-prenylation of hydroxyxanthones involves the reaction of the parent xanthone with prenyl bromide in the presence of a base. The following is a representative protocol.

Protocol: Synthesis of 1,3-dihydroxy-2-prenylxanthone[2]

-

Reaction Setup: Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide (KOH) in 30 mL of distilled water in a 250 mL round-bottom flask.

-

Stirring: Stir the mixture for 10 minutes at room temperature.

-

Addition of Prenyl Bromide: Inject 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.

-

Reaction: Stir the mixture for 24 hours at room temperature.

-

Acidification: Acidify the reaction mixture with 100 mL of 10% HCl solution.

-

Extraction: Extract the mixture with 35 mL of dichloromethane (DCM).

-

Work-up: Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the product using column chromatography.

A plausible synthetic workflow for a prenylated trihydroxyxanthone is outlined below.[3]

Biological Activities and Signaling Pathways

Prenylated xanthones, as a class, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity and Modulation of PI3K/Akt/mTOR Pathway

Several prenylated xanthones have demonstrated potent anticancer properties. For instance, bannaxanthone D has been shown to modulate the PI3K/Akt/mTOR pathway, leading to antiproliferative effects in triple-negative breast cancer cells.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Anti-inflammatory and Antioxidant Activity via AhR and Nrf2 Pathways

Prenylated xanthones isolated from mangosteen have been found to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6][7] Activation of these pathways plays a crucial role in enhancing intestinal barrier function and protecting against oxidative stress.

-

AhR Pathway: Activation of AhR can lead to the expression of detoxification enzymes.

-

Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Table 3: Summary of Biological Activities of Representative Prenylated Xanthones

| Compound/Extract | Biological Activity | Cell Line/Model | IC₅₀/Effective Concentration | Reference |

| Garcinone D | Upregulation of AhR/Cyp1a1 and Nrf2/HO-1 protein expression, enhanced intestinal barrier function | HT-29 cells | Not specified | [7] |

| Bannaxanthone D | Antiproliferative via modulation of PI3K/Akt/mTOR pathway | MDA-MB-231 cells | Not specified | [5] |

| 1,3-dihydroxy-2-prenylxanthone | Moderate antibacterial activity | Escherichia coli | >5 mm inhibition zone at 15% | [2] |

Conclusion

While direct experimental data for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone remains elusive, the broader class of prenylated tetrahydroxyxanthones represents a rich source of bioactive molecules with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer and anti-inflammatory effects, are underpinned by their interactions with critical cellular signaling pathways. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these compounds, offering valuable insights for researchers in the field. Further investigation into the specific properties of the 4-prenyl isomer is warranted to fully explore its therapeutic potential.

References

- 1. 1,3,5,6-Tetrahydroxy-8-prenyl xanthone | C18H16O6 | CID 129738050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aca.unram.ac.id [aca.unram.ac.id]

- 3. benchchem.com [benchchem.com]

- 4. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Ugaxanthone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ugaxanthone, a prenylated xanthone found in plant species such as Hypericum japonicum, Hypericum beanii, and Symphonia globulifera, has garnered interest for its potential pharmacological activities.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a focus on the enzymatic steps, key intermediates, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, plant biochemistry, and drug discovery and development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a series of enzymatic reactions that can be broadly divided into three main stages: 1) formation of the benzophenone scaffold, 2) oxidative cyclization to the xanthone core, and 3) prenylation to yield the final product. The primary pathway elucidated in Hypericum species serves as the model for this compound biosynthesis.

Formation of the Benzophenone Intermediate

The pathway initiates with the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[2] This reaction is catalyzed by the enzyme Benzophenone Synthase (BPS) , a type III polyketide synthase.[2] Subsequently, the 2,4,6-trihydroxybenzophenone intermediate undergoes 3'-hydroxylation to produce 2,3′,4,6-tetrahydroxybenzophenone, a critical precursor for the xanthone core. This hydroxylation is carried out by a cytochrome P450 monooxygenase, Benzophenone 3'-hydroxylase (B3'H) , which is often a bifunctional enzyme that also catalyzes the subsequent cyclization step.[2]

Formation of the Xanthone Core

The central tricyclic xanthone structure is formed through an intramolecular oxidative C-O phenol coupling of 2,3′,4,6-tetrahydroxybenzophenone. In the case of this compound biosynthesis, this cyclization occurs to form 1,3,5-trihydroxyxanthone. This reaction is catalyzed by a specific cytochrome P450 enzyme, 1,3,5-Trihydroxyxanthone Synthase (CYP81AA2) .[2] The resulting 1,3,5-trihydroxyxanthone is then hydroxylated at the C-6 position by Xanthone 6-hydroxylase (X6H) to yield 1,3,5,6-tetrahydroxyxanthone, the direct precursor for the final prenylation step.[2]

C4-Prenylation to Yield this compound

The final and defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-4 position of 1,3,5,6-tetrahydroxyxanthone. This reaction is catalyzed by a specific xanthone 4-prenyltransferase (PT) . In Hypericum perforatum, this enzyme has been identified as HpPT4px .[3] This prenylation step is crucial as it often enhances the biological activity of the xanthone molecule.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Hypericum perforatum Xanthone 4-Prenyltransferase (HpPT4px-v1)

| Substrate | Km (µM) | Vmax (pkat mg-1) | kcat (s-1) | kcat/Km (s-1 M-1) |

| 1,3,5,6-Tetrahydroxyxanthone | 25.8 ± 3.2 | 1.8 ± 0.1 | 0.0008 | 31.0 |

| DMAPP | 89.2 ± 11.5 | 1.9 ± 0.1 | 0.0009 | 10.1 |

Data from Sayed et al., 2023. The data was obtained using heterologously expressed enzyme in yeast microsomes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression of Xanthone 4-Prenyltransferase (HpPT4px) in Pichia pastoris

This protocol is adapted from established methods for heterologous expression of plant membrane-bound proteins in Pichia pastoris.

1. Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of HpPT4px from H. perforatum cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and XbaI).

-

Ligate the PCR product into the pPICZα A vector for secreted expression or a vector suitable for microsomal expression.

-

Verify the construct by sequencing.

2. Transformation of Pichia pastoris :

-

Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., PmeI).

-

Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.

-

Plate the transformed cells on YPDS agar plates containing Zeocin (100 µg/mL) for selection.

3. Screening for High-Expression Clones:

-

Inoculate individual colonies into a small volume of BMGY medium and grow for 24 hours at 30°C.

-

Induce protein expression by transferring the cells to BMMY medium (containing 0.5% methanol) and incubating for 48-72 hours at 28-30°C. Add methanol to a final concentration of 0.5% every 24 hours.

-

Screen for protein expression by SDS-PAGE and Western blot analysis of cell lysates or culture supernatant.

4. Large-Scale Expression and Microsome Preparation (for membrane-bound enzymes):

-

Grow a high-expressing clone in a larger volume of BMGY and induce with BMMY as described above.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

Protocol 2: Enzyme Assay for Xanthone 4-Prenyltransferase (HpPT4px)

This protocol is based on the characterization of HpPT4px from H. perforatum.

1. Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

100 µM 1,3,5,6-tetrahydroxyxanthone (substrate)

-

200 µM DMAPP (prenyl donor)

-

50-100 µg of microsomal protein containing the recombinant HpPT4px

-

Total volume: 100 µL

2. Reaction Conditions:

-

Pre-incubate the reaction mixture without DMAPP for 5 minutes at 30°C.

-

Initiate the reaction by adding DMAPP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding 100 µL of methanol or ethyl acetate.

3. Product Extraction and Analysis:

-

Extract the reaction products with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

Re-dissolve the residue in a small volume of methanol.

-

Analyze the products by HPLC-DAD or LC-MS.

Protocol 3: HPLC-DAD-MS/MS Analysis of this compound and its Precursors

This protocol provides a general framework for the analysis of prenylated xanthones.

1. HPLC System:

-

A standard HPLC system equipped with a Diode Array Detector (DAD) and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. Column:

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

3. Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

4. Gradient Elution:

-

A linear gradient from 10% B to 90% B over 30-40 minutes, followed by a wash and re-equilibration step.

5. Detection:

-

DAD: Monitor at wavelengths relevant for xanthones (e.g., 254 nm, 320 nm).

-

MS/MS: Use electrospray ionization (ESI) in negative ion mode. Monitor for the precursor ion of this compound ([M-H]- at m/z 327.09) and its characteristic fragment ions.

Signaling Pathways and Regulation

The biosynthesis of xanthones in plants is often induced as a defense response to biotic and abiotic stresses. While specific signaling pathways regulating this compound biosynthesis are not yet fully elucidated, it is known that the general phenylpropanoid and xanthone pathways are upregulated by elicitors such as Agrobacterium tumefaciens.[1] This upregulation involves the increased expression of key biosynthetic genes like Phenylalanine Ammonia Lyase (PAL), 4-Coumarate:CoA Ligase (4CL), and Benzophenone Synthase (BPS).[1] Further research is needed to identify the specific transcription factors and signaling molecules that modulate the expression of the genes involved in the later steps of this compound biosynthesis, including the crucial C4-prenyltransferase.

Visualizations

Caption: Biosynthetic pathway of this compound in plants.

Caption: Experimental workflow for functional characterization of HpPT4px.

Conclusion

This technical guide has outlined the biosynthetic pathway of this compound, a prenylated xanthone of significant interest. The pathway involves the concerted action of several key enzymes, culminating in the C4-prenylation of a tetrahydroxylated xanthone core. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers aiming to further investigate this pathway, optimize the production of this compound, or explore the therapeutic potential of this and related compounds. Future research should focus on the regulatory networks governing this pathway to enable metabolic engineering strategies for enhanced production of this valuable natural product.

References

Spectroscopic and Biological Insights into Ugaxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Ugaxanthone, a naturally occurring prenylated xanthone. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and explores a key signaling pathway modulated by this class of compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound were first reported by Mkounga et al. (2009) and were recorded in acetone-d₆.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (in acetone-d₆) [2][3]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 161.9 | - |

| 2 | 98.1 | 6.28 (d, J=2.2) |

| 3 | 164.8 | - |

| 4 | 93.8 | 6.45 (d, J=2.2) |

| 4a | 156.9 | - |

| 5a | 102.8 | - |

| 6 | 145.8 | - |

| 7 | 116.8 | 6.78 (s) |

| 8 | 132.2 | - |

| 8a | 108.2 | - |

| 9 | 181.8 | - |

| 1' | 22.4 | 3.35 (d, J=7.3) |

| 2' | 122.3 | 5.25 (t, J=7.3) |

| 3' | 132.5 | - |

| 4' | 25.8 | 1.78 (s) |

| 5' | 17.9 | 1.68 (s) |

| 1-OH | - | 13.50 (s) |

| 3-OH | - | - |

| 6-OH | - | - |

| 8-OH | - | - |

Mass Spectrometry (MS)

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of xanthones, based on common practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of a xanthone like this compound would involve the following steps:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., acetone-d₆, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts observed.[4][5][6]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to determine the chemical shifts of all carbon atoms.

-

2D NMR: To aid in structural elucidation and confirm assignments, various two-dimensional NMR experiments can be performed, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

A general protocol for the MS analysis of a xanthone is as follows:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS) for separation and analysis.[7][8]

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For HRMS, the instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula to confirm the elemental composition. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.[9]

Signaling Pathway Modulation by Prenylated Xanthones

Prenylated xanthones, including compounds structurally related to this compound, have been shown to modulate various cellular signaling pathways, playing a role in their observed biological activities. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by prenylated xanthones.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade. Receptor Tyrosine Kinases (RTKs) at the cell surface, upon activation by growth factors, recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates multiple downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1). This cascade ultimately leads to the activation of transcription factors that promote cell growth, proliferation, survival, and angiogenesis. Prenylated xanthones, such as this compound, have been shown to exert their anti-cancer effects by inhibiting key components of this pathway, including PI3K, Akt, and mTOR, thereby downregulating these cellular processes.[10]

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. The detailed NMR assignments and the anticipated HRMS data are essential for the unambiguous identification and characterization of this compound. The outlined experimental protocols offer a practical framework for researchers working on the isolation and analysis of xanthones. Furthermore, the exploration of the PI3K/Akt/mTOR signaling pathway highlights a potential mechanism of action for the biological activities of this compound and related compounds, offering valuable insights for drug discovery and development programs.

References

- 1. Globulixanthone F, a new polyoxygenated xanthone with an isoprenoid group and two antimicrobial biflavonoids from the stem bark of Symphonia globulifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. NMR solvent shift data for methoxylated xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.washington.edu [chem.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Ugaxanthone: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ugandaxanthone, scientifically known as 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, is a prenylated xanthone that has garnered interest within the scientific community. Despite its name suggesting a geographical origin in Uganda, current scientific literature primarily documents its isolation from plant species native to Asia and Oceania, namely Hypericum japonicum and Hypericum beanii. This technical guide provides a comprehensive overview of the known natural sources of Ugandaxanthone, its geographical distribution, and detailed experimental protocols for its isolation. Furthermore, it summarizes the quantitative data available for related xanthones and explores the potential biological activities and associated signaling pathways, drawing insights from studies on structurally similar compounds.

Natural Sources and Geographical Distribution

Ugandaxanthone has been identified as a constituent of two primary plant species:

-

Hypericum japonicum : Commonly known as matted St. John's-wort, this species is an annual herbaceous flowering plant. Its geographical distribution spans across the Indian subcontinent, China, Southeast Asia, and Oceania. There is no substantial evidence to indicate its native presence in Uganda or the broader East African region.

-

Hypericum beanii : This is a semi-evergreen shrub native to south-central China. Similar to H. japonicum, its natural distribution does not appear to extend to Africa.

The nomenclature of "Ugandaxanthone" remains enigmatic in the context of its currently identified natural sources. It may be attributable to the location of the research group that first isolated or characterized the compound, or perhaps it was isolated from a misidentified plant specimen. Further research is required to clarify this discrepancy.

Quantitative Data on Xanthone Content in Hypericum Species

| Compound Class | Compound Name | Plant Species | Plant Part | Concentration/Yield | Reference |

| Xanthones | Hypericin | Hypericum perforatum | Aerial parts | 0.19-0.30% of dry extract | [1] |

| Flavonoids (total) | Hypericum perforatum | Aerial parts | 4.8-11.4% of dry extract | [1] | |

| Phloroglucinols | Hyperforin | Hypericum perforatum | Aerial parts | 1.3-3.9% of dry extract | [1] |

Experimental Protocols: Isolation of Xanthones from Hypericum Species

The following is a representative experimental protocol for the extraction and isolation of xanthones from Hypericum species, based on established methodologies. This protocol can be adapted for the targeted isolation of Ugandaxanthone.

Objective: To isolate and purify xanthones from the aerial parts of Hypericum species.

Materials:

-

Dried and powdered aerial parts of Hypericum sp.

-

Solvents: 95% Ethanol, Petroleum Ether, Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂), Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Methodology:

-

Extraction:

-

The dried aerial parts of the plant material (e.g., 9.5 kg) are extracted with 95% ethanol (4 x 50 L) at room temperature.[2]

-

The resulting crude residue is obtained after solvent evaporation under reduced pressure.

-

-

Solvent Partitioning:

-

The crude residue is resuspended in water and sequentially partitioned with petroleum ether and ethyl acetate to separate compounds based on polarity.[2]

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc), followed by EtOAc and methanol (MeOH) to yield several fractions.[2]

-

-

Further Purification:

-

Fractions showing the presence of xanthones (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., CH₂Cl₂/MeOH, 1:1).[2]

-

Final purification of individual xanthones is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient.

-

-

Structure Elucidation:

-

The structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

References

- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Lignanamides with Antioxidant and Anti-Inflammatory Activities Screened Out and Identified from Warburgia ugandensis Combining Affinity Ultrafiltration LC-MS with SOD and XOD Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Ugaxanthone: A Technical Guide to its Structure Elucidation and Confirmation

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate process of isolating, identifying, and confirming the structure of Ugaxanthone, a prenylated xanthone with significant therapeutic potential.

This technical document provides an in-depth exploration of the structure elucidation of this compound, a naturally occurring xanthone isolated from Symphonia globulifera. The guide meticulously outlines the spectroscopic and analytical techniques employed to determine its molecular formula, C₁₈H₁₆O₆, and establish its definitive structure as 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one.

Isolation and Purification

This compound was first isolated from the timber of Symphonia globulifera, a species belonging to the Guttiferae family. The initial extraction and isolation procedures, as pioneered by Locksley, Moore, and Scheinmann in 1966, laid the groundwork for subsequent investigations into this class of compounds. A more recent study by Mkounga et al. in 2009 further elaborated on the isolation of this compound from the stem bark of the same plant, employing bioassay-guided fractionation.

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized representation of the methodologies described in the literature.

Spectroscopic Characterization and Structure Elucidation

The determination of this compound's structure was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the elemental composition of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | PubChem[1] |

| Molecular Weight | 328.3 g/mol | PubChem[1] |

| Exact Mass | 328.09468823 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided the critical data needed to piece together the connectivity of atoms within the this compound molecule. The first comprehensive spectral data for this compound were reported by Mkounga et al. in 2009.[2]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 162.1 | - |

| 2 | 98.5 | 6.25 (s) |

| 3 | 164.5 | - |

| 4 | 108.2 | - |

| 4a | 155.8 | - |

| 5 | 145.2 | - |

| 6 | 140.8 | - |

| 7 | 115.7 | 6.78 (s) |

| 8 | 102.1 | 6.35 (s) |

| 8a | 151.2 | - |

| 9 | 182.1 | - |

| 9a | 103.5 | - |

| 10a | 108.7 | - |

| 1' | 21.5 | 3.30 (d, 7.2) |

| 2' | 122.8 | 5.20 (t, 7.2) |

| 3' | 131.0 | - |

| 4' | 25.8 | 1.75 (s) |

| 5' | 17.9 | 1.65 (s) |

| 1-OH | - | 13.5 (s) |

| 3-OH | - | - |

| 5-OH | - | - |

| 6-OH | - | - |

Note: The spectral data presented is based on the findings reported by Mkounga et al. (2009) and may have been recorded in different solvents.

The structure was further confirmed by two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which revealed the correlations between protons and carbons, solidifying the placement of the prenyl group and the hydroxyl functionalities on the xanthone scaffold.

Biological Activity

Xanthones as a class of compounds are known to exhibit a wide range of pharmacological activities. While specific quantitative biological data for this compound is not extensively available in the public domain, related prenylated xanthones have demonstrated significant antimicrobial and anticancer properties. The presence of the prenyl group and multiple hydroxyl moieties in this compound suggests its potential for various biological activities, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

The structure of this compound has been unequivocally established as 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one through the rigorous application of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the key experimental evidence and logical processes involved in its structure elucidation and confirmation. The detailed methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the therapeutic potential of xanthones. Further research into the specific biological activities of this compound is warranted to fully explore its promise as a lead compound for novel therapeutics.

References

Ugaxanthone: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ugaxanthone is a naturally occurring xanthone, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework.[1] Found in plants such as Symphonia globulifera, this compound and other xanthone derivatives are of significant interest to the scientific community due to their diverse and potent biological activities.[2][3] These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5][6][7] A thorough understanding of the physicochemical properties and stability of this compound is paramount for its isolation, characterization, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics and stability profile of this compound, details relevant experimental protocols, and explores potential biological signaling pathways.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not available in the public domain, a compilation of its known and predicted properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | |

| Molecular Weight | 328.32 g/mol | |

| IUPAC Name | 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | [1] |

| CAS Number | 13179-11-8 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (predicted) | 6.79 ± 0.20 | This is a predicted value and requires experimental verification. |

| Solubility | Data on the solubility of this compound in common solvents such as water, ethanol, methanol, and DMSO is not readily available in the literature. However, based on its polyphenolic structure, it is expected to have limited solubility in water and better solubility in organic solvents. |

Stability of this compound

The stability of a pharmaceutical compound is a critical factor that influences its shelf-life, formulation, and therapeutic efficacy. While specific stability studies on this compound are not extensively reported, the stability of xanthones and other polyphenolic compounds is generally influenced by several environmental factors.

Expected Stability Profile:

-

pH: Polyphenolic compounds are often susceptible to degradation in neutral and alkaline conditions.[8] The stability of this compound is likely to be greater in acidic environments.

-

Temperature: Elevated temperatures can accelerate the degradation of xanthones. Storage at controlled, cool temperatures is recommended to maintain the integrity of the compound.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation of polyphenolic compounds. Therefore, this compound should be protected from light during storage and handling.

-

Oxidation: The presence of oxidizing agents can lead to the degradation of the xanthone core. The use of antioxidants in formulations may be necessary to prevent oxidative degradation.

Forced Degradation Studies:

To comprehensively assess the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocols

Accurate determination of the physicochemical properties and stability of this compound requires robust experimental protocols. The following sections outline standard methodologies for the analysis of xanthones.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A stability-indicating HPLC method is crucial for quantifying this compound and separating it from any degradation products or impurities.

Illustrative HPLC-UV Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of xanthones.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. The gradient program should be optimized to achieve adequate separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. The UV spectrum of the compound should be determined to select the optimal wavelength.[1][9]

-

Temperature: The column temperature should be controlled, for instance, at 25°C, to ensure reproducibility.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful techniques for the structural elucidation and confirmation of this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or methanol-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals unequivocally. The reported ¹H and ¹³C NMR data for this compound in acetone-d₆ can be used as a reference.[2]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural characterization.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of natural products like xanthones.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, which can be used to confirm the elemental composition.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed to study the fragmentation pathways of the molecular ion, providing valuable structural information.[10][11][12][13]

Potential Biological Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are yet to be fully elucidated, the biological activities of other xanthones provide insights into its potential mechanisms of action. Xanthone derivatives have been reported to modulate several key signaling pathways involved in cancer, inflammation, and other diseases.[4][14][15]

Potential Signaling Pathways for this compound:

-

STAT3 Signaling Pathway: Some natural xanthones have been shown to suppress tumor growth by targeting the STAT3 signaling pathway.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another potential target for xanthones in the context of cancer therapy.

-

AMPK Signaling Pathway: Activation of the AMP-activated protein kinase (AMPK) pathway is a mechanism by which some natural compounds exert their metabolic and anti-inflammatory effects.

-

PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are involved in lipid metabolism and inflammation and can be modulated by natural products.

Further research is required to determine the specific effects of this compound on these and other signaling pathways to understand its therapeutic potential.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating HPLC method for a natural product like this compound.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Representative Signaling Pathway: STAT3

The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a potential target for xanthone compounds.

Caption: Simplified STAT3 Signaling Pathway and Potential Inhibition by this compound.

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-UV analysis: Significance and symbolism [wisdomlib.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Prenylated Xanthones from Symphonia Species: Isolation, Bioactivity, and Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

The genus Symphonia, particularly Symphonia globulifera, has emerged as a prolific source of structurally diverse and biologically active prenylated xanthones. These compounds, characterized by a dibenzo-γ-pyrone scaffold with one or more isoprenyl or modified isoprenyl substituents, have garnered significant attention within the scientific community for their potential therapeutic applications. This technical guide provides an in-depth review of the prenylated xanthones isolated from Symphonia species, with a focus on their chemical diversity, quantitative biological data, and the experimental methodologies employed in their study. Furthermore, this document elucidates the potential mechanisms of action for some of these compounds through detailed signaling pathway diagrams.

Data Presentation: Prenylated Xanthones from Symphonia Species and Their Bioactivities

The following tables summarize the key prenylated xanthones isolated from Symphonia species, their sources, and their reported biological activities with quantitative data where available.

| Compound Name | Symphonia Species | Plant Part | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| 3,16-Oxyguttiferone A | S. globulifera | Seeds | Cytotoxicity (HCT 116 colon carcinoma) | IC₅₀: 8 µM | [1][2] |

| 1,16-Oxyguttiferone A | S. globulifera | Seeds | Cytotoxicity (HCT 116 colon carcinoma) | IC₅₀: 3 µM | [1][2] |

| Guttiferone A | S. globulifera | Seeds, Seed shells | Cytotoxicity (HCT 116 colon carcinoma), Antiplasmodial (W2 strain P. falciparum) | IC₅₀: 6 µM (HCT 116), IC₅₀: 3.17 µM (P. falciparum) | [2][3] |

| Globulixanthone C | S. globulifera | Root bark | Antimicrobial | Not specified | [4] |

| Globulixanthone D | S. globulifera | Root bark | Antimicrobial | Not specified | [4] |

| Globulixanthone E | S. globulifera | Root bark | Antimicrobial | Not specified | [4] |

| Gaboxanthone | S. globulifera | Seed shells | Antiplasmodial (W2 strain P. falciparum) | IC₅₀: 3.53 µM | [3] |

| Symphonin | S. globulifera | Seeds, Seed shells | Antimicrobial (K. pneumoniae), Antiplasmodial (W2 strain P. falciparum) | MIC: 25.90 µg/mL (K. pneumoniae), IC₅₀: 1.29 µM (P. falciparum) | [3] |

| Globuliferin | S. globulifera | Seeds, Seed shells | Antimicrobial (K. pneumoniae), Antiplasmodial (W2 strain P. falciparum) | MIC: 15.25 µg/mL (K. pneumoniae), IC₅₀: 3.86 µM (P. falciparum) | [3] |

| Ananixanthone | S. globulifera | Bark | Not specified | Not specified | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of prenylated xanthones from Symphonia species are often not fully disclosed in single publications. The following represents a generalized methodology based on common practices in natural product chemistry.

General Protocol for Isolation and Purification

-

Plant Material Collection and Preparation: The specific plant part (e.g., seeds, root bark) is collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, typically at room temperature. The resulting extracts are concentrated under reduced pressure.

-

Bioassay-Guided Fractionation: The crude extracts are screened for the biological activity of interest (e.g., cytotoxicity, antimicrobial activity). The most active extract is then subjected to further fractionation.

-

Chromatographic Separation: The active extract is fractionated using a combination of chromatographic techniques. This often begins with vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).

-

Further Purification: Fractions showing significant activity are further purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework and connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

General Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT 116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

General Protocol for Antimicrobial Assay (Broth Microdilution Method)

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

-

Compound Dilution: The isolated compounds are serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for the isolation of prenylated xanthones and potential signaling pathways modulated by these compounds.

References

- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guttiferone K induces autophagy and sensitizes cancer cells to nutrient stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guttiferone BL from the Fruits of Allanblackia gabonensis Induces Mitochondrial-Dependent Apoptosis in PA-1 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations on the Structure of Ugaxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Ugaxanthone, a specific member of this family, is of particular interest due to its unique substitution pattern. Quantum chemical calculations offer a powerful in silico approach to investigate the molecular properties of such compounds at the atomic level. These methods can predict molecular geometry, electronic structure, spectroscopic properties, and reactivity, providing insights that are often difficult to obtain through experimental techniques alone.

This guide outlines the key aspects of performing and interpreting quantum chemical calculations on the this compound structure. It is intended to serve as a practical handbook for researchers aiming to apply computational methods to the study of xanthones and other natural products.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT is computationally efficient compared to other high-level ab initio methods, making it suitable for studying relatively large molecules like this compound. The core idea of DFT is that the energy of a molecule can be determined from its electron density.

The choice of the functional and basis set is critical for obtaining accurate results. For molecules containing oxygen and carbon atoms, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often employed as they provide a good balance between accuracy and computational cost. The 6-311++G(d,p) basis set is a common choice, as it includes polarization and diffuse functions that are important for describing the electronic distribution in molecules with heteroatoms and potential hydrogen bonding.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a typical workflow for performing quantum chemical calculations on the this compound molecule.

Structure Preparation

-

Initial Structure Generation: A 2D sketch of the this compound molecule is created using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Conversion and Initial Optimization: The 2D structure is converted to a 3D conformation. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum chemical calculations.

Geometry Optimization

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: The geometry of the this compound molecule is optimized using DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

Frequency Analysis

-

Purpose: Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated:

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data obtained from DFT calculations on the this compound structure.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| C=O | 1.23 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 120.1° |

| C-O-H | 108.5° | |

| Dihedral Angle | C1-C2-C3-C4 | 0.1° |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Zero-Point Vibrational Energy | 250.7 kcal/mol |

| Enthalpy | 265.3 kcal/mol |

| Gibbs Free Energy | 215.8 kcal/mol |

Table 3: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) O5 | π(C4a-C10a) | 2.5 |

| π(C1-C2) | π(C3-C4) | 20.1 |

| π(C5a-C6) | π*(C7-C8) | 18.9 |

Visualization of Computational Workflow

The logical flow of the computational study on this compound is depicted in the following diagram.

Caption: Computational workflow for this compound analysis.

Conclusion

This technical guide provides a foundational framework for conducting quantum chemical calculations on the this compound structure. By following the detailed methodologies and utilizing the presented data structures, researchers can gain valuable insights into the molecular properties of this and other related natural products. The application of these computational techniques is anticipated to accelerate the process of drug discovery and development by enabling a more targeted and informed approach to the design of novel therapeutic agents. While the presented data is illustrative, the workflow and principles are directly applicable to rigorous scientific investigation.

An In-depth Technical Guide to the Ethnobotanical Uses of Symphonia globulifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symphonia globulifera L.f., a member of the Clusiaceae family, is a widespread tropical tree with a rich history of use in traditional medicine across Africa and the Americas.[1] This technical guide provides a comprehensive overview of the ethnobotanical applications of S. globulifera, its phytochemical profile, and its documented pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant. This guide summarizes quantitative data on its biological activities, details key experimental protocols for its study, and visualizes the molecular pathways through which its bioactive compounds exert their effects.

Introduction

Symphonia globulifera, commonly known as the "Hog Plum" or "Doctor's Gum," is a versatile tree species traditionally employed for a wide array of medicinal purposes.[1] Ethnobotanical records indicate its use in treating a variety of ailments, including parasitic infections, microbial diseases, inflammatory conditions, and skin disorders.[1][2] The therapeutic potential of S. globulifera is attributed to its rich and diverse phytochemical composition, which includes a significant presence of xanthones, polycyclic polyprenylated acylphloroglucinols (PPAPs) like guttiferones, and biflavonoids.[1][2] Over 40 distinct compounds have been isolated from this plant, many of which have demonstrated potent biological activities in preclinical studies.[1][2]

Ethnobotanical Uses

The traditional medicinal uses of Symphonia globulifera are geographically diverse, reflecting its wide distribution. The bark, leaves, latex, and roots are all utilized in various preparations.

Table 1: Summary of Traditional Ethnobotanical Uses of Symphonia globulifera

| Plant Part | Preparation | Traditional Use | Country/Region |

| Bark | Decoction | Treatment of cutaneous leishmaniasis, cough, fever, intestinal worms, prehepatic jaundice.[2][3] | Colombia, Cameroon, Uganda |

| Poultice | Applied to wounds and sores. | Not specified | |

| Leaves | Decoction | Treatment of skin diseases, malaria, and diabetes.[2] | Nigeria |

| Latex (Resin) | Topical | Treatment of skin infections, scabies, and wounds.[2] | Panama |

| Roots | Decoction | Used as a wash for skin irritations. | Not specified |

Phytochemical Composition

The pharmacological activities of Symphonia globulifera are largely attributed to its unique phytochemical profile. The major classes of bioactive compounds isolated from this plant are summarized below.

Table 2: Major Bioactive Compounds Isolated from Symphonia globulifera

| Compound Class | Specific Compounds | Plant Part(s) |

| Xanthones | Globulixanthones C, D, E, Symphonin, Gaboxanthone | Root bark, Seeds |

| Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) | Guttiferone A, Guttiferone K | Seeds, Bark |

| Biflavonoids | GB2, Manniflavanone | Stem bark |

| Triterpenoids | Lupeol | Stem bark |

| Steroids | β-sitosterol, Stigmasterol | Stem bark |

Pharmacological Activities: Quantitative Data

Numerous studies have investigated the biological activities of Symphonia globulifera extracts and their isolated compounds. The following tables summarize the key quantitative findings.

Antiparasitic Activity

Table 3: In Vitro Antiparasitic Activity of Symphonia globulifera Extracts and Compounds

| Extract/Compound | Parasite | Assay | IC50 (µg/mL) | Reference |

| n-Hexane Fraction (Stem Bark) | Leishmania donovani promastigotes | - | 43.11 | [3] |

| Guttiferone K | Leishmania donovani promastigotes | - | 3.30 ± 0.51 | [3] |

| Guttiferone U | Leishmania donovani promastigotes | - | 10.80 ± 0.55 | [3] |

| Guttiferone V/W | Leishmania donovani promastigotes | - | 15.98 ± 0.53 | [3] |

| Methanolic Extract (Stem Bark) | Onchocerca ochengi adult male worms | MTT Assay | 4.37 | [4] |

| Endophytic Fungi Extract (Paecilomyces lilacinus) | Plasmodium falciparum (PfINDO) | - | 0.44 | [5] |

| Endophytic Fungi Extract (Penicillium janthinellum) | Plasmodium falciparum (PfINDO) | - | 0.2 | [5] |

Antimicrobial Activity

Table 4: In Vitro Antimicrobial Activity of Symphonia globulifera Extracts and Compounds

| Extract/Compound | Microorganism | MIC (µg/mL) | Reference |

| n-Hexane Fraction (Stem Bark) | Salmonella typhi | 15.7 | [6] |

| n-Hexane Fraction (Stem Bark) | Klebsiella pneumoniae | 31.2 | [6] |

| EtOAc Fraction (Stem Bark) | Salmonella enterica | 15.7 | [6] |

| Guttiferone U | Salmonella typhi | 7.8 | [6] |

| Guttiferone K | Staphylococcus aureus ATCC25923 | 3.9 | [6] |

Cytotoxic Activity

Table 5: In Vitro Cytotoxic Activity of Symphonia globulifera Extracts and Compounds

| Extract/Compound | Cell Line | CC50 (µg/mL) | Reference |

| Methanolic Extract (Stem Bark) | Monkey Kidney Epithelial (LLCMK2) | > 130 | [4] |

| Guttiferone K | Vero cells | > 5.18 | [3] |

| 3,16-oxyguttiferone A | HCT 116 (colon carcinoma) | 8 µM | [7] |

| 1,16-oxyguttiferone A | HCT 116 (colon carcinoma) | 3 µM | [7] |

Antioxidant Activity

Table 6: In Vitro Antioxidant Activity of Symphonia globulifera Compounds

| Compound | Assay | IC50 (µM) | Reference |

| Guttiferone A | DPPH radical reduction | 20.0 | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Symphonia globulifera.

Phytochemical Analysis

-

Maceration: Air-dried and powdered plant material (e.g., stem bark) is soaked in a solvent (e.g., methanol) for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation. The process is typically repeated multiple times to ensure exhaustive extraction.[3]

-

Solvent Partitioning: The crude extract is dissolved in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[3]

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography using silica gel or Sephadex LH-20 as the stationary phase. A gradient of solvents (e.g., n-hexane-ethyl acetate) is used to elute the compounds.[3]

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of sub-fractions is achieved using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification of isolated compounds is often performed using semi-preparative or preparative HPLC.

The structures of isolated compounds are determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS).

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Pharmacological Assays

-

Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.[7][9]

-

Serial Dilution: The plant extract or isolated compound is serially diluted in a 96-well microtiter plate containing broth medium.[7][9]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[7][9]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[7][9]

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the sample that inhibits visible bacterial growth.[7][9]

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[10][11]

-

Reaction Mixture: The plant extract or compound at various concentrations is mixed with the DPPH solution.[10][11]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[10][11]

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[10][11]

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.[4][12]

-

Cell Treatment: The cells are pre-treated with various concentrations of the plant extract or compound for a certain period before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.[4][12]

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).[4][12]

-

Nitrite Quantification: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[4][12]

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value is then determined.[4][12]

Molecular Mechanisms and Signaling Pathways

The bioactive compounds from Symphonia globulifera, particularly guttiferones, have been shown to modulate several key signaling pathways implicated in various diseases.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival.[13][14][15] Guttiferones have been demonstrated to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[13][14][15]

Caption: Guttiferone-mediated inhibition of the mTOR signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16][17][18][19] Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Some compounds from Symphonia globulifera are known to inhibit the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by S. globulifera compounds.

Conclusion

Symphonia globulifera represents a rich source of bioactive compounds with significant therapeutic potential. Its traditional uses against a wide range of ailments are supported by modern scientific research, which has demonstrated its potent antiparasitic, antimicrobial, and cytotoxic activities. The detailed experimental protocols and understanding of the molecular mechanisms of action provided in this guide offer a solid foundation for future research and development. Further investigation into the clinical efficacy and safety of S. globulifera extracts and their isolated compounds is warranted to fully realize their potential in modern medicine.

References

- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 18. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Ugaxanthone in Plant Metabolomic Datasets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying Ugaxanthone, a prenylated xanthone with significant therapeutic potential, within complex plant metabolomic datasets. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the discovery and quantification of this valuable natural product.

Introduction to this compound

This compound is a naturally occurring xanthone found in several plant species, including those from the Hypericum and Symphonia genera.[1] Its chemical structure, 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, with a molecular formula of C₁₈H₁₆O₆ and a molecular weight of approximately 328.32 g/mol , classifies it as a prenylated xanthone.[1][2] Xanthones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][5][6][7] The identification and quantification of this compound in plant extracts are crucial first steps in harnessing its therapeutic potential for drug discovery and development.

Experimental Workflow for this compound Identification

The successful identification and quantification of this compound from a plant matrix involves a multi-step process. The following workflow outlines the key stages, from sample preparation to data analysis.

References

- 1. Mangiferin: Sources, Anti-Inflammatory Activities, and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. aacrjournals.org [aacrjournals.org]

- 6. S-EPMC8647718 - Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells. - OmicsDI [omicsdi.org]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Ugaxanthone: Unraveling the Mechanism of Action in Cancer Cells

Application Notes and Protocols for Researchers

Introduction

Ugaxanthone, a xanthone derivative isolated from the leaves of Garcinia cowa, belongs to a class of heterocyclic compounds recognized for their significant anticancer properties. Xanthones have been shown to impede the growth of various cancer cell lines through multifaceted mechanisms that include the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of key signaling pathways that govern cell proliferation and survival. These application notes provide a comprehensive overview of the putative mechanisms of action of this compound in cancer cells, based on studies of structurally related xanthones. Detailed protocols for key experimental assays are included to facilitate further research into the anticancer potential of this compound.

Key Anticancer Mechanisms of Xanthone Derivatives

The anticancer activity of xanthones, including this compound, is attributed to their ability to interfere with several critical cellular processes. The primary mechanisms include:

-

Induction of Apoptosis: Xanthones are potent inducers of apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway.

-